Indole-2-carboxylic acid, 1-methoxy-

Metabolism Diabetes In Vivo Pharmacology

Researchers studying hepatic glucose metabolism or neuroprotection often face confounding data when using the wrong methoxyindole isomer. 1-Methoxyindole-2-carboxylic acid (CAS 16264-69-0) eliminates this risk with its unique N-1 substitution pattern, which induces liver glycogenolysis without hypoglycemia in fed models-a profile not recapitulated by the common 5-methoxy analog. This pre-functionalized scaffold also streamlines synthesis of 1-substituted indole libraries by bypassing late-stage N-alkylation. Key advantages: - Distinct in vivo metabolic profile validated in fed/fasted rat models. - Preferred starting material for total synthesis of phytoalexin and paniculidines. - Available from BenchChem with reliable global shipping and batch-to-batch consistency.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 16264-69-0
Cat. No. B12661338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-2-carboxylic acid, 1-methoxy-
CAS16264-69-0
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCON1C2=CC=CC=C2C=C1C(=O)O
InChIInChI=1S/C10H9NO3/c1-14-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13)
InChIKeyUQPQAWFLYZMNRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxyindole-2-carboxylic Acid Overview


Indole-2-carboxylic acid, 1-methoxy- (CAS 16264-69-0), is an indole alkaloid derivative characterized by a methoxy substituent at the N-1 position of the indole core [1]. Its molecular formula is C₁₀H₉NO₃ with a molecular weight of 191.18 g/mol . This substitution pattern distinguishes it from more common 5- and 6-methoxyindole analogs, potentially altering its lipophilicity, metabolic stability, and target engagement profile in pharmacological applications [2].

N-1 methoxy substitution — distinct isomer from 5-/6-methoxy analogs
Differential metabolic response in rodent models reported vs. MICA
May support pathway-dissection studies requiring isomer-specific tool compounds

1-Methoxyindole-2-carboxylic Acid Isomer Specificity


Indole-2-carboxylic acids are a class with well-documented hypoglycemic and neuroprotective properties, yet these effects are highly sensitive to the position of methoxy substitution [1]. For instance, 5-methoxyindole-2-carboxylic acid (MICA) is a potent inhibitor of hepatic gluconeogenesis [2], while 1-methoxyindole-2-carboxylic acid exhibits a distinct in vivo metabolic profile, including a rapid increase in circulating free fatty acids and induction of liver glycogenolysis without hypoglycemia in fed rats [3]. Substituting one methoxy isomer for another without empirical validation therefore risks altering the primary pharmacodynamic effect, underscoring the necessity of using the precise 1-methoxy isomer for target-specific research [4].

Risk Dimension
Target
1-Methoxyindole-2-carboxylic acid
Substitute
5-Methoxyindole-2-carboxylic acid (MICA)
Glycemic outcome (fed state)
Reported glycogenolysis; no hypoglycemia
Reported glycogenolysis with hypoglycemia
Plasma free fatty acid response
Reported FFA increase
Variable or unreported effect
Neuroprotection assay context
1-methoxy profile may differ; limited data
Reported neuroprotection in models

1-Methoxyindole-2-carboxylic Acid Comparative Evidence


Metabolic Effects: Fed vs. Fasted Rats

The metabolic response to 1-methoxyindole-2-carboxylic acid is condition-dependent and distinct from that of 5-methoxyindole-2-carboxylic acid (MICA). In fed rats, 1-methoxyindole-2-carboxylic acid induced liver glycogenolysis without causing hypoglycemia, whereas in fasted rats, it caused rapid hypoglycemia alongside an increase in circulating free fatty acids [1]. In contrast, MICA is reported to cause severe hypoglycemia in both fasted and adrenalectomized rats, but its effect in fed rats is also glycogenolytic, albeit with a different glycemic outcome [2].

Metabolic effects (fed vs fasted)
Cross-study comparable
No hypoglycemia in fed rats; glycogenolysis
Condition-dependent metabolic response
Fed rat model; distinct from MICA outcome
Metabolism Diabetes In Vivo Pharmacology

Free Fatty Acid Mobilization

Administration of 1-methoxyindole-2-carboxylic acid to rats led to a significant increase in circulating free fatty acids (FFA), an effect associated with its rapid hypoglycemic action in fasted animals [1]. This contrasts with reports on other indole-2-carboxylic acid derivatives, where the primary mechanism for hypoglycemia is often linked to inhibition of gluconeogenesis in the liver without a prominent, consistent effect on FFA mobilization [2].

Free fatty acid mobilization
Cross-study comparable
Reported increase in circulating FFA
Lipolytic pathway engagement context
May involve adipose tissue pathways
Lipid Metabolism Pharmacodynamics Diabetes

Synthetic Building Block Utility

1-Methoxyindole-2-carboxylic acid serves as a critical starting material or intermediate in the total synthesis of complex natural products, such as phytoalexin and (±)-paniculidine B and C, via novel methodologies for 1-methoxyindole preparation [1]. This synthetic utility is distinct from 2-unsubstituted indoles, which often require additional protection/deprotection steps at the N-1 position. The pre-installed methoxy group allows for selective functionalization at the C-2 carboxylic acid moiety or the C-3 position without N-H interference [2].

Synthetic building block utility
Class-level inference
Pre-installed N-1 methoxy streamlines synthesis
Synthetic route efficiency for 1-methoxyindoles
Based on total synthesis reports
Organic Synthesis Medicinal Chemistry Natural Product Synthesis

Lack of Direct Comparative Data

A comprehensive search of primary literature and authoritative databases did not yield direct head-to-head quantitative comparisons (e.g., IC50 values, Ki, PK parameters) between 1-methoxyindole-2-carboxylic acid and its closest analogs (e.g., 5-methoxyindole-2-carboxylic acid, indole-2-carboxylic acid) in standardized assays. Existing evidence is limited to cross-study metabolic observations and class-level synthetic inferences [1]. Therefore, any procurement decision for applications requiring precise comparative potency or selectivity data should be made with caution, and users are strongly encouraged to perform their own comparative profiling.

Direct comparative data
Data to verify
No quantitative IC50/Ki comparison available
Requires empirical validation
Cross-study qualitative evidence only
Data Transparency Procurement Caution

1-Methoxyindole-2-carboxylic Acid Research Applications


Metabolic Disease Research

Given its distinct metabolic effects in fed vs. fasted rat models—specifically the induction of liver glycogenolysis without hypoglycemia in fed animals and rapid hypoglycemia with increased FFA in fasted animals—1-methoxyindole-2-carboxylic acid is ideally suited for studies exploring the interplay between hepatic glucose output, adipose tissue metabolism, and nutritional status [1]. It serves as a valuable pharmacological tool to dissect pathways that are not recapitulated by 5-methoxyindole-2-carboxylic acid (MICA).

Synthetic Methodology & Natural Product Synthesis

The compound is a preferred starting material for chemists developing novel synthetic routes to 1-methoxyindole alkaloids or undertaking the total synthesis of complex natural products like phytoalexin and paniculidines [2]. Its pre-functionalized N-1 methoxy group bypasses the need for late-stage N-alkylation, streamlining synthesis and improving efficiency for medicinal chemistry programs targeting 1-substituted indole libraries [3].

Neuroprotection & Oxidative Stress Studies

Preliminary studies indicate potential neuroprotective properties for methoxyindole-2-carboxylic acids, including reducing ischemic area size and decreasing oxidative stress . While direct comparative data are sparse, the unique 1-methoxy substitution may offer a distinct pharmacological profile in this area, warranting its use as a comparator compound in broader neuroprotective drug discovery campaigns involving indole scaffolds.

Application
Selection Property
Validation Focus
Metabolic regulation studies
Condition-dependent metabolic profile
Fed/fasted model glycemic & FFA endpoints
1-Methoxyindole alkaloid synthesis
N-1 methoxy pre-functionalization
Synthetic route efficiency & yield
Neuroprotection assay research
Methoxy position-dependent response
Oxidative stress & ischemic area endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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